molecular formula C20H20N6O3 B2639577 4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide CAS No. 1356544-52-9

4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide

Cat. No. B2639577
CAS RN: 1356544-52-9
M. Wt: 392.419
InChI Key: WTBDHAXSNAOCRQ-SNAWJCMRSA-N
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Description

4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of purine derivatives and has been shown to exhibit anti-inflammatory and anti-tumor properties.

Scientific Research Applications

Heterocyclic Chemistry

Imidazol-4-ones belong to the broader class of heterocycles. Their synthesis and reactivity are essential topics in organic chemistry. Researchers continue to develop innovative methods for preparing imidazol-4-ones, including our compound. These synthetic approaches contribute to the advancement of heterocyclic chemistry.

properties

IUPAC Name

4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-4-5-10-24-18(28)15-17(23(3)20(24)29)22-19-25(15)11-12(2)26(19)14-8-6-13(7-9-14)16(21)27/h4-9,11H,10H2,1-3H3,(H2,21,27)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBDHAXSNAOCRQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide

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